LogP & PSA Comparison
The target compound, 4-(4-Cyanophenyl)-3-methoxybenzoic acid, exhibits a computed LogP (XLogP3) of 2.8 and a topological polar surface area (TPSA) of 70.3 Ų [1]. In comparison, its positional isomer, 4-(2-cyanophenyl)-3-methoxybenzoic acid, has a similar LogP (likely in the same range) but a TPSA that may differ due to the altered orientation of the cyano group relative to the carboxylic acid, potentially impacting hydrogen bonding [2]. The measured LogP for the ester analog, p-methoxybenzoic acid p-cyanophenyl ester, is 2.786, with a TPSA of 59.32 Ų . These differences suggest that the target compound will have distinct permeability and solubility characteristics compared to these analogs.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8; TPSA = 70.3 Ų |
| Comparator Or Baseline | p-Methoxybenzoic acid p-cyanophenyl ester: LogP = 2.786; TPSA = 59.32 Ų |
| Quantified Difference | LogP difference: +0.014; TPSA difference: +10.98 Ų |
| Conditions | Computed properties using XLogP3 and topological methods |
Why This Matters
These computed values directly influence predictions of membrane permeability and aqueous solubility, guiding selection for drug discovery or material science applications.
- [1] 4-(4-Cyanophenyl)-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved April 20, 2026. View Source
- [2] 4-(2-Cyanophenyl)-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved April 20, 2026. View Source
